molecular formula C8H6BrClO B3252719 3-Bromo-4-methylbenzoyl chloride CAS No. 21900-33-4

3-Bromo-4-methylbenzoyl chloride

Cat. No. B3252719
CAS RN: 21900-33-4
M. Wt: 233.49 g/mol
InChI Key: LQBIFQKBCLOXHC-UHFFFAOYSA-N
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Description

3-Bromo-4-methylbenzoyl chloride is a chemical compound with the molecular formula C8H6BrClO . It is used in various research and industrial applications .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-methylbenzoyl chloride consists of a benzene ring substituted with a bromo group, a methyl group, and a benzoyl chloride group . The molecular weight is 233.49 g/mol .


Physical And Chemical Properties Analysis

3-Bromo-4-methylbenzoyl chloride has a density of 1.574 g/cm3 and a boiling point of 281.9°C at 760 mmHg . The molecular weight is 233.49 g/mol .

Scientific Research Applications

Synthesis and Bioactivity

3-Bromo-4-methylbenzoyl chloride has been utilized in the synthesis of bioactive compounds. One example is its role in the preparation of 1-(isomeric methyl)benzoyl-3-arylthioureas, which were further converted into imidazole-2-thiones. These compounds exhibited significant antibacterial activity, along with mild antifungal and insecticidal properties (Saeed & Batool, 2007).

Chemical Education and Experimentation

In educational settings, 3-Bromo-4-methylbenzoyl chloride has been used to demonstrate selective C-acylation in the synthesis of pyrazol-5-one. This process highlights key concepts in organic chemistry and provides a practical approach to complex chemical reactions (Kurteva & Petrova, 2015).

Development of Antifungal and Antibacterial Agents

This compound has been involved in the acylation of methyl β-d-galactopyranoside derivatives, leading to the creation of products with promising antibacterial and antifungal activities. These derivatives showed enhanced inhibition of fungal growth and were evaluated for their potential as therapeutic agents against human and plant pathogens (Ahmmed et al., 2022).

Future Directions

3-Bromo-4-methylbenzoyl chloride is used in proteomics research . As research progresses, new applications and synthesis methods may be developed.

properties

IUPAC Name

3-bromo-4-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBIFQKBCLOXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301906
Record name 3-Bromo-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methylbenzoyl chloride

CAS RN

21900-33-4
Record name 3-Bromo-4-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21900-33-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Lepri, G Nannetti, G Muratore… - Journal of medicinal …, 2014 - ACS Publications
… The title compound was prepared from 3-bromo-4-methylbenzoyl chloride and 2-amino-N-(sec-butyl)benzamide (16a), analogously to 17a, to give a white solid in 80% yield; mp 136–…
Number of citations: 67 pubs.acs.org
NR Khedkar, NR Irlapatti, D Dadke… - Journal of Medicinal …, 2021 - ACS Publications
… To a stirred and 0 C cooled solution of 3-bromo-4-methylbenzoyl chloride 56 (prepared from the corresponding carboxylic acid; 1.40 g, 6.04 mmol, 1.0 equiv) in DCM (10 mL) was …
Number of citations: 4 pubs.acs.org

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